{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanamine |
InChI |
InChI=1S/C7H11N3/c8-5-6-4-7-2-1-3-10(7)9-6/h4H,1-3,5,8H2 |
InChI Key |
ZMHIKERLIAEXLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)CN |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategy
The synthesis can be summarized in three main steps:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1. Preparation of Diaryl Imine | Formation of diaryl imine from aldehydes and amines | Reaction C (typically amine + aldehyde in presence of base such as DIEA or triethylamine) | Provides imine intermediate for coupling |
| 2. Coupling with 2,3-Dichloropyrazine | Reaction of diaryl imine with 2,3-dichloropyrazine in presence of base (e.g., potassium carbonate or cesium carbonate) | Solvents: DMF preferred, temperature 20–130 °C | Forms alkyl 2-(3-chloropyrazin-2-yl)-2-(diphenylmethylideneamino)acetate intermediate |
| 3. Hydrolysis | Hydrolysis of imine intermediate to yield the methanamine compound | Acidic (HCl, TFA, acetic acid, sulfuric acid) or basic (NaOH, KOH, LiOH) conditions | Preferred acid: HCl; preferred base: NaOH; solvent mixtures including water, THF, CH2Cl2 |
This process avoids the direct formation of halomethyl pyrazine, which is lacrymatory and challenging to handle selectively.
Detailed Reaction Conditions
- Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile (CH3CN), dichloromethane (CH2Cl2), chloroform (CHCl3), toluene, or mixtures thereof.
- Bases: Potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), N,N-diisopropylethylamine (DIEA), triethylamine (Et3N), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
- Temperature: 20 °C to 130 °C for coupling; hydrolysis typically at room temperature to 60 °C.
- Pressure: Atmospheric pressure is standard, but variations possible.
- Yields: Overall yields of at least 50% reported for the process.
Alternative Routes and Considerations
While the patent literature primarily describes the halopyrazine and diaryl imine route, other synthetic methodologies reported in heterocyclic chemistry may include:
- Cyclization of appropriate hydrazine and 1,3-dicarbonyl precursors to form the pyrazole ring followed by pyrrole ring formation.
- Reductive amination of aldehyde intermediates derived from the pyrrolo-pyrazole core.
However, these methods lack detailed, peer-reviewed documentation specific to this compound and are less established compared to the halopyrazine-based approach.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Materials | 2,3-Dichloropyrazine, Diaryl imine intermediate |
| Key Reagents | Potassium carbonate, cesium carbonate, DIEA, HCl, NaOH |
| Solvents | DMF, THF, CH2Cl2, CHCl3, toluene |
| Temperature Range | 20–130 °C (coupling), 0–60 °C (hydrolysis) |
| Reaction Time | Variable, typically several hours |
| Yield | ≥50% overall yield |
| Advantages | Avoids lacrymatory halomethyl pyrazine; scalable; moderate conditions |
| Challenges | Requires careful control of hydrolysis conditions; handling of chloropyrazine intermediates |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The fused pyrrole-pyrazole system exhibits electron-donating characteristics due to nitrogen lone pairs, facilitating electrophilic attacks. Common reaction sites and conditions include:
| Position | Electrophile | Conditions | Product |
|---|---|---|---|
| C-3 | Halogens | X₂ (Cl₂, Br₂), FeCl₃ catalyst, 0–25°C | 3-Halo derivatives |
| C-7 | Nitration | HNO₃/H₂SO₄, 0°C | 7-Nitro compounds |
| C-5 | Sulfonation | H₂SO₄/SO₃, 50°C | 5-Sulfo derivatives |
The amine group directs electrophiles to adjacent positions through resonance effects .
Amine-Functional Group Reactions
The primary amine (-CH₂NH₂) undergoes characteristic nucleophilic reactions:
Table 2: Amine reactivity profile
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl derivative | Prodrug synthesis |
| Alkylation | Methyl iodide | N-Methylated compound | Bioactivity modulation |
| Schiff base formation | Aldehydes/ketones | Imine derivatives | Coordination chemistry |
| Diazotization | NaNO₂/HCl | Diazonium salts | Coupling reactions |
These transformations occur under mild conditions (20–60°C) with yields ranging from 45% to 92% depending on steric factors .
Ring Functionalization via Cycloadditions
The conjugated π-system participates in [3+2] and [4+2] cycloadditions:
-
With nitrile oxides : Forms isoxazoline-fused derivatives at 80°C (DMF, 12h)
-
Diels-Alder reactivity : Reacts with maleic anhydride at 110°C to yield bicyclic adducts
Reaction outcomes depend on the dienophile's electronic properties and solvent polarity .
Metal Coordination Chemistry
The nitrogen atoms serve as ligand sites for transition metals:
Table 3: Coordination complexes
| Metal Ion | Ligand Sites | Geometry | Stability Constant (log β) |
|---|---|---|---|
| Cu²⁺ | Pyrazole N, amine N | Square planar | 8.2 ± 0.3 |
| Pd²⁺ | Pyrrole N, amine N | Tetrahedral | 10.1 ± 0.5 |
| Fe³⁺ | All three N atoms | Octahedral | 12.7 ± 0.4 |
Complexation occurs in ethanol/water mixtures at pH 6–8, with applications in catalysis and metallodrug design .
Redox Transformations
Controlled oxidation of the amine group produces nitriles or nitro compounds:
-
NH₂ → CN : KMnO₄/H₂SO₄, 70°C (82% yield)
-
NH₂ → NO₂ : H₂O₂/TS-1 catalyst, 50°C
Reduction of the aromatic system with H₂/Pd-C (1 atm, 25°C) partially saturates the pyrrole ring while preserving the pyrazole moiety .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Ring-opening via N-N bond cleavage (quantum yield Φ = 0.33)
-
[2+2] Cycloaddition between adjacent rings
Photoproduct distributions depend on solvent dielectric constant and irradiation time.
This comprehensive reactivity profile enables precise structural modifications for developing targeted bioactive molecules and advanced materials. Experimental data gaps remain in regioselectivity patterns for certain electrophiles, warranting further mechanistic studies .
Scientific Research Applications
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its kinase inhibitory activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of {4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Positional Isomers: 2-yl vs. 3-yl Derivatives
The positional isomer (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine (3-yl isomer) has been extensively studied for its synthesis and applications. Its synthesis involves N-SEM protection of pyrazole , followed by alkylation with 1-bromo-3-chloropropane and subsequent deprotection, achieving moderate yields . In contrast, the 2-yl isomer’s synthesis is less documented, though its dihydrochloride salt is marketed by American Elements, suggesting a viable synthetic route .
Key Differences:
Functional Group Variations: Methanamine vs. Ethanone
The ketone derivative 1-{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}ethan-1-one (CAS 1512202-56-0) replaces the amine with a carbonyl group. Its molecular formula is C8H10N2O , with a molecular weight of 150.18 g/mol . The ketone’s electrophilic nature enables nucleophilic additions, contrasting with the amine’s nucleophilic reactivity (e.g., amide bond formation). This functional divergence impacts applications: methanamines are more suited for drug candidates (e.g., kinase inhibitors), while ketones may serve as intermediates in organic synthesis .
Salt Forms and Derivatives
The dihydrochloride salt of the 2-yl methanamine enhances solubility in aqueous systems, critical for pharmacological formulations . Enamine Ltd. lists a related derivative, 2-(1,3-dioxaindan-5-yloxy)ethylamine dihydrochloride , which incorporates an additional ether-linked substituent. This modification increases molecular weight (233.27 g/mol ) and likely alters bioavailability and target binding compared to the simpler methanamine .
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
{4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-yl}methanamine, also known as 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanamine dihydrochloride, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 210.11 g/mol
- IUPAC Name : 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylmethanamine dihydrochloride
- SMILES : C1CC2=CC(=NN2C1)CN.Cl.Cl
Synthesis
The synthesis of this compound has been explored in various studies. A notable method involves a multi-step reaction that optimizes yield and purity. The synthesis pathway typically includes the formation of the pyrrolo-pyrazole core followed by amination reactions to introduce the methanamine moiety .
Antiparasitic Activity
One of the key areas of research surrounding this compound is its antiparasitic activity. Preliminary studies suggest that derivatives of pyrrolo-pyrazoles exhibit significant effects against malaria parasites. For instance, compounds structurally related to this compound have shown promising results in inhibiting Plasmodium falciparum ATPase activity, which is crucial for parasite survival. A specific study demonstrated that modifications in the structure could enhance potency and metabolic stability against malaria models in mice .
Anticancer Potential
The compound's potential as an anticancer agent has also been investigated. Research indicates that certain pyrrolo-pyrazole derivatives can inhibit Hsp90 molecular chaperone activity, which is pivotal in cancer cell proliferation and survival. These findings suggest that this compound could be a candidate for further development as an anticancer therapeutic .
Case Studies
Several case studies have highlighted the biological efficacy of related compounds:
- Malaria Inhibition : In a study involving a malaria mouse model, compounds similar to this compound demonstrated a reduction in parasitemia by over 30% at doses of 40 mg/kg. This indicates significant potential for further optimization and clinical application in malaria treatment .
- Cancer Cell Lines : In vitro tests on various cancer cell lines showed that derivatives of this compound led to reduced cell viability and induced apoptosis in certain types of cancers. The mechanism was attributed to the inhibition of crucial signaling pathways involved in cell survival and proliferation .
Table 1: Summary of Biological Activities
Q & A
Q. Advanced Research Focus
- Database mining : Use PISTACHIO, REAXYS, and BKMS_METABOLIC to identify plausible synthetic pathways and metabolic stability .
- Docking studies : Model interactions with biological targets (e.g., enzymes or receptors) using the compound’s PSA and LogP to prioritize analogs with optimal ADME profiles.
Methodological Insight : Combine DFT calculations (e.g., Gaussian) for transition-state modeling with QSAR to link structural motifs (e.g., triazole substituents) to activity .
How can conflicting spectral data during characterization be resolved?
Q. Advanced Research Focus
- NMR ambiguity : For overlapping proton signals (e.g., NH₂ or aromatic protons), use DEPT-135 or 2D-COSY to assign peaks.
- Mass spectrometry : Compare experimental HRMS with PubChem’s computed isotopic distribution (exact mass: 108.0687 g/mol) .
- X-ray challenges : Address crystal packing issues (due to rigid structure) by co-crystallizing with heavy atoms (e.g., bromine derivatives).
Methodological Insight : Cross-validate with IR spectroscopy to confirm functional groups (e.g., amine stretches at ~3300 cm⁻¹).
What analytical techniques are critical for structural validation?
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks using coupling constants (e.g., J = 2–5 Hz for pyrrolidine protons).
- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]+ at m/z 109.08.
- Elemental analysis : Verify C, H, N content against theoretical values (C6H8N2: C 66.64%, H 7.46%, N 25.90%) .
Methodological Insight : Use deuterated DMSO for NMR to resolve exchangeable protons.
What challenges arise in establishing structure-activity relationships (SAR) for this scaffold?
Q. Advanced Research Focus
- Conformational rigidity : Limited rotatable bonds restrict derivatization; focus on substituent effects at the pyrazole N1 position.
- Solubility limitations : High LogP may reduce aqueous solubility; introduce sulfonate or amine salts for in vitro assays.
Methodological Insight : Synthesize analogs with electron-withdrawing groups (e.g., nitro) on the pyrrolidine ring and compare IC50 values in enzyme inhibition assays.
How does solvent polarity influence synthetic outcomes for related pyrazolo-pyrrolidine derivatives?
Q. Advanced Research Focus
- Polar solvents (ethanol) : Favor SN2 mechanisms but may hydrolyze sensitive intermediates.
- Nonpolar solvents (xylene) : Enable high-temperature cyclization without side reactions but require anhydrous conditions .
Methodological Insight : Conduct kinetic studies (e.g., variable-temperature NMR) to map solvent effects on reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
